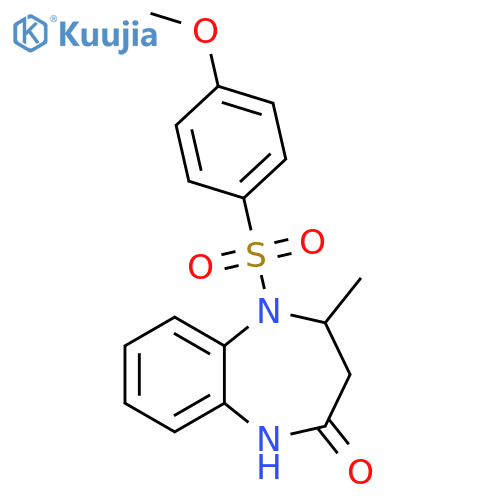

Cas no 866156-64-1 (5-(4-methoxybenzenesulfonyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one)

866156-64-1 structure

商品名:5-(4-methoxybenzenesulfonyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

CAS番号:866156-64-1

MF:C17H18N2O4S

メガワット:346.400823116302

CID:5226451

5-(4-methoxybenzenesulfonyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one 化学的及び物理的性質

名前と識別子

-

- 5-(4-methoxybenzenesulfonyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

-

- インチ: 1S/C17H18N2O4S/c1-12-11-17(20)18-15-5-3-4-6-16(15)19(12)24(21,22)14-9-7-13(23-2)8-10-14/h3-10,12H,11H2,1-2H3,(H,18,20)

- InChIKey: NGQPNEDNLQHVLT-UHFFFAOYSA-N

- ほほえんだ: N1C2=CC=CC=C2N(S(C2=CC=C(OC)C=C2)(=O)=O)C(C)CC1=O

5-(4-methoxybenzenesulfonyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1625359-5mg |

5-((4-Methoxyphenyl)sulfonyl)-4-methyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one |

866156-64-1 | 98% | 5mg |

¥582.00 | 2024-04-27 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1625359-2mg |

5-((4-Methoxyphenyl)sulfonyl)-4-methyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one |

866156-64-1 | 98% | 2mg |

¥578.00 | 2024-04-27 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1625359-1mg |

5-((4-Methoxyphenyl)sulfonyl)-4-methyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one |

866156-64-1 | 98% | 1mg |

¥546.00 | 2024-04-27 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00913419-1g |

5-(4-Methoxybenzenesulfonyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one |

866156-64-1 | 90% | 1g |

¥2401.0 | 2024-04-18 | |

| Ambeed | A958326-1g |

5-(4-Methoxybenzenesulfonyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one |

866156-64-1 | 90% | 1g |

$350.0 | 2024-04-17 |

5-(4-methoxybenzenesulfonyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one 関連文献

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

866156-64-1 (5-(4-methoxybenzenesulfonyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one) 関連製品

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:866156-64-1)5-(4-methoxybenzenesulfonyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

清らかである:99%

はかる:1g

価格 ($):315.0